![molecular formula C13H23N3O2 B2885542 Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate CAS No. 2155855-24-4](/img/structure/B2885542.png)
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
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Overview
Description
“Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Scientific Research Applications
Synthesis and Intermediate Use in Biologically Active Compounds
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the production of crizotinib, a drug used for treating non-small cell lung cancer. This synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrating the compound's utility in complex organic synthesis processes (Kong et al., 2016).
Structural and Catalytic Properties
Research into tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate and its derivatives has also shed light on their structural and catalytic properties. Studies have shown how modifications to the core structure can influence molecular interactions and reactivity, contributing to the development of new materials and catalysts. For instance, studies on carbamate derivatives highlight the role of hydrogen bonding and other non-covalent interactions in determining molecular architecture and reactivity, which could inform the design of new catalytic systems (Das et al., 2016).
Pharmaceutical Intermediates
The compound and its related structures have been pivotal in the synthesis of pharmaceutical intermediates, demonstrating the broad applicability of this chemical framework in drug development. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate highlights the compound's role as an intermediate for small molecule anticancer drugs. Such studies underscore the potential for developing novel therapeutic agents leveraging the unique chemical properties of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate and its derivatives (Zhang et al., 2018).
Mechanism of Action
Target of Action
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate is a derivative of imidazole . Imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities .
Future Directions
The future directions for “Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate” and similar compounds could involve further exploration of their synthesis and potential applications . Given the broad range of chemical and biological properties of imidazole-containing compounds, there is potential for the development of new drugs and other applications .
properties
IUPAC Name |
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)16-8-4-5-10(9-16)11-14-6-7-15-11/h10H,4-9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEXMMVPQIDOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate |
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